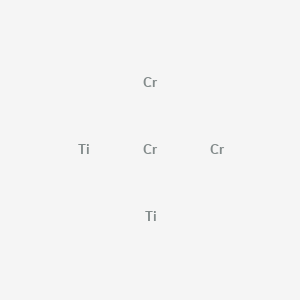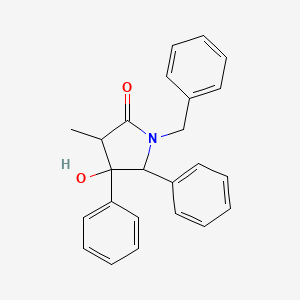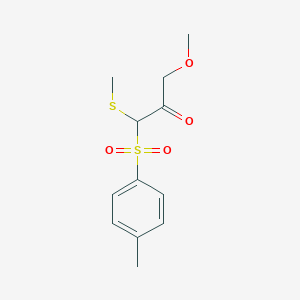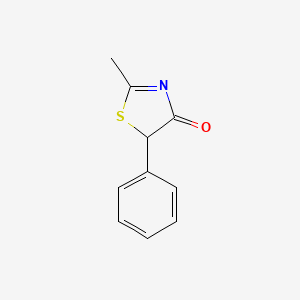
Chromium;titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium and titanium are transition metals known for their unique properties and wide range of applications. When combined, they form compounds that exhibit remarkable characteristics, making them valuable in various scientific and industrial fields. Chromium is known for its high corrosion resistance and hardness, while titanium is renowned for its strength-to-weight ratio and biocompatibility.
准备方法
Synthetic Routes and Reaction Conditions: Chromium and titanium compounds can be synthesized through various methods. One common approach is the co-doping of titanium dioxide (TiO₂) with chromium. This can be achieved through a single-step anodization process, where titanium is anodized in a solution containing chromium salts such as potassium chromate . The reaction conditions typically involve the use of dimethyl sulfoxide (DMSO) as a solvent and specific concentrations of chromium and iron sources to achieve the desired doping levels.
Industrial Production Methods: In industrial settings, the production of chromium-titanium compounds often involves high-temperature processes. For example, the preparation of doped titanium dioxide nanomaterials can be achieved through methods such as sol-gel synthesis, hydrothermal treatment, and chemical vapor deposition . These methods allow for precise control over the doping levels and the resulting properties of the compounds.
化学反应分析
Types of Reactions: Chromium-titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, chromium in its hexavalent state (Cr(VI)) can be reduced to trivalent chromium (Cr(III)) in the presence of reducing agents . Titanium compounds, on the other hand, can undergo hydrolysis and condensation reactions, leading to the formation of titanium-oxo clusters .
Common Reagents and Conditions: Common reagents used in the reactions of chromium-titanium compounds include potassium chromate, potassium ferricyanide, and various organic solvents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of chromium-titanium compounds include doped titanium dioxide nanomaterials, which exhibit enhanced photocatalytic properties and improved charge separation efficiency . These products are valuable in applications such as solar energy conversion and environmental remediation.
科学研究应用
Chromium-titanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including oxidation and reduction processes . In biology and medicine, chromium-titanium compounds are explored for their potential in biomedical implants due to their biocompatibility and corrosion resistance . In industry, these compounds are utilized in the production of high-performance materials for aerospace, automotive, and construction applications .
作用机制
The mechanism of action of chromium-titanium compounds involves their interaction with molecular targets and pathways. For example, chromium in its trivalent state (Cr(III)) can interact with mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation . Titanium compounds, on the other hand, can participate in solid-solution reactions and liquid formation processes, contributing to their unique properties .
相似化合物的比较
Chromium-titanium compounds can be compared with other transition metal compounds, such as those containing zirconium. While zirconium compounds also exhibit high corrosion resistance and strength, chromium-titanium compounds are unique in their combination of photocatalytic properties and biocompatibility . Similar compounds include titanium-zirconium alloys and chromium-iron compounds, each with their own distinct properties and applications .
属性
CAS 编号 |
116590-36-4 |
|---|---|
分子式 |
Cr3Ti2 |
分子量 |
251.72 g/mol |
IUPAC 名称 |
chromium;titanium |
InChI |
InChI=1S/3Cr.2Ti |
InChI 键 |
VGOGBRIHHPJKIY-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Ti].[Cr].[Cr].[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)
![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)


![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)


silane](/img/structure/B14299212.png)




